molecular formula C18H17N5OS B11271680 N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide

N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide

Cat. No.: B11271680
M. Wt: 351.4 g/mol
InChI Key: OYHIYWVMXOAVST-UHFFFAOYSA-N
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Description

N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide typically involves the cyclization of 3,4-diaminopyridine with sodium metabisulfite adducts of corresponding benzaldehydes. This reaction yields the required imidazo[2,1-C][1,2,4]triazole derivatives . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

N-Phenyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide is unique due to its specific structural features and broad range of biological activities.

Properties

Molecular Formula

C18H17N5OS

Molecular Weight

351.4 g/mol

IUPAC Name

N-phenyl-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N5OS/c24-16(19-14-7-3-1-4-8-14)13-25-18-21-20-17-22(11-12-23(17)18)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,24)

InChI Key

OYHIYWVMXOAVST-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)N1C4=CC=CC=C4

Origin of Product

United States

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